(1S)-1-(4-butylphenyl)ethanamine
Description
(1S)-1-(4-Butylphenyl)ethanamine is a chiral primary amine characterized by a (1S)-configured ethylamine backbone attached to a para-substituted butylphenyl group. This compound belongs to the class of arylalkylamines, where the aromatic ring’s substituent modulates physicochemical and biological properties. Its molecular formula is C₁₂H₁₉N, with a molar mass of 177.29 g/mol. The (S)-enantiomer is critical in asymmetric synthesis and pharmaceutical applications due to stereoselective interactions with enzymes or receptors .
The compound’s synthesis typically involves reductive amination of 4-butylacetophenone using chiral catalysts or enzymatic transamination . Its para-butyl group confers significant hydrophobicity, influencing solubility, membrane permeability, and binding affinity in biological systems. Applications include its role as an intermediate in inhibitors targeting divalent metal transporters (e.g., DMT1) and β-adrenergic receptors .
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
(1S)-1-(4-butylphenyl)ethanamine |
InChI |
InChI=1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
RBWVBFNOIKOLSE-JTQLQIEISA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@H](C)N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Butylphenyl)ethan-1-amine can be achieved through several methods:
Reductive Amination: One common method involves the reductive amination of 4-butylacetophenone with an appropriate amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Grignard Reaction: Another approach is the Grignard reaction, where 4-butylbenzyl chloride reacts with magnesium to form a Grignard reagent, which is then treated with an amine to yield the desired product.
Industrial Production Methods
Industrial production of (1S)-1-(4-Butylphenyl)ethan-1-amine typically involves large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Butylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(1S)-1-(4-Butylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving amines.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Butylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The table below compares (1S)-1-(4-butylphenyl)ethanamine with analogs differing in aromatic substituents:
Key Findings from Comparative Studies
Enzyme Activity and Substrate Specificity
- Transaminase Compatibility : Mutations in ω-transaminases (e.g., W57F in Vibrio fluvialis transaminase) significantly enhance activity toward bulky substrates like (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. The para-butyl analog shows moderate activity due to its linear alkyl chain, whereas branched isopropyl or biphenyl groups improve binding in enzyme pockets .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase the amine’s acidity, favoring protonation in acidic environments. This property is leveraged in drug design for improved blood-brain barrier penetration .
Biological Activity
(1S)-1-(4-butylphenyl)ethanamine, also known as (1S)-4-butyl-1-phenylethanamine, is an organic compound with significant biological activity. Its unique structure, characterized by a butyl group attached to a phenyl ring, contributes to its potential interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₉N. The presence of the butyl group enhances its hydrophobic characteristics, influencing its reactivity and interactions within biological systems. The compound exhibits chirality due to the presence of a stereocenter at the ethanamine moiety.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that this compound may modulate neurotransmitter systems, particularly affecting dopaminergic and serotonergic pathways. This modulation can lead to various pharmacological effects, making it a candidate for further exploration in drug development.
Key Mechanisms:
- Receptor Interaction : The compound may bind to specific receptors, altering their activity and leading to diverse biological effects.
- Enzyme Modulation : It has been shown to influence enzyme activities that are crucial in neurotransmitter metabolism.
Neuropharmacological Effects
Studies have suggested that this compound exhibits potential neuropharmacological effects. It may play a role in mood regulation and cognitive functions by interacting with neurotransmitter systems .
Antifungal Properties
Preliminary research indicates that this compound may possess antifungal properties, making it a candidate for developing antifungal agents. Its structural configuration could disrupt fungal cell integrity or metabolism.
Pharmacological Investigations
Several studies have focused on the pharmacological properties of this compound:
- Dopaminergic Pathways : In vitro studies demonstrated that the compound influences dopamine receptor activity, which could have implications for treating disorders like depression or schizophrenia .
- Serotonergic Modulation : Research indicates that it may also affect serotonin pathways, potentially impacting mood and anxiety disorders.
Toxicological Assessments
Toxicity studies have been conducted to evaluate the safety profile of this compound:
- Acute Toxicity : Animal studies reported median lethal doses (LD50) suggesting moderate toxicity levels upon acute exposure.
- Chronic Exposure Effects : Long-term studies indicated neurotoxic effects at higher doses, including motor coordination issues and behavioral changes in treated animals .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
